Sulforhodamine B acid chloride
Description
Significance and Broad Utility as a Fluorescent Probe in Contemporary Biomedical Science
The significance of Sulforhodamine B acid chloride in modern biomedical science stems from its properties as a robust and versatile fluorescent probe. chemimpex.com It is widely used to label proteins and other biomolecules for visualization in fluorescence microscopy, enabling researchers to observe cellular processes with high sensitivity. chemimpex.com Its applications extend to flow cytometry, histological staining, and the development of diagnostic tools. chemimpex.com
A primary application is in cell viability and proliferation assays. chemimpex.com The SRB assay, which utilizes this dye, is a cost-effective and sensitive method for screening chemotherapeutic drugs or small molecules in adherent cell cultures. glpbio.com This assay is also applied to evaluate the effects of gene expression modulation and miRNA replacement on cell proliferation. glpbio.com
Furthermore, this compound serves as a crucial reagent in creating more complex fluorescent tools. chemimpex.com For instance, it has been used to synthesize rhodamine-labeled polycations and other fluorescent protein tracers. sigmaaldrich.comscientificlabs.co.uk The conjugates formed are stable and retain the bright fluorescence of the dye, making them suitable for a range of biological imaging and tracking applications. glpbio.com Researchers have used it to label proteins and antibodies for immunofluorescence, stain cells and tissues, and conjugate to nucleic acids for assays like fluorescence in situ hybridization (FISH). ontosight.ai
Historical Trajectory and Evolution of Rhodamine Dyes in Scientific Inquiry
The story of rhodamine dyes is part of the larger history of synthetic fluorophores, which began in 1871 when German chemist Adolf von Baeyer first synthesized "resorcinphthalein," now known as fluorescein. fluorofinder.combiotium.com This was the first synthetic fluorophore and serves as the structural basis for many xanthene-based dyes, including rhodamines. fluorofinder.combiotium.com
The rhodamine class of dyes was discovered in 1887 by the industrial chemist Ceresole. fluorofinder.commfa.org He named them after the Greek word rhodon (rose) due to their color. fluorofinder.com These new dyes offered greater photostability, pH insensitivity, and longer emission wavelengths compared to fluorescein. fluorofinder.combiotium.com Initially, rhodamines were used to color various materials, including textiles, inks, and cosmetics. nih.gov
Over time, scientific inquiry drove the evolution of these dyes for more specialized applications. rsc.org While early rhodamine dyes were bright and stable, they often suffered from poor water solubility and fluorescence quenching when conjugated to antibodies. biotium.com To overcome these limitations, researchers developed derivatives. A significant advancement came in the late 1990s with the application of sulfonation to rhodamine dyes. biotium.com This process improved dye solubility and photostability while reducing the quenching effect, leading to the creation of brighter and more reliable fluorescent probes. biotium.com Sulforhodamine B and its reactive acid chloride form are products of this evolution, engineered for improved performance in biological labeling and assays. researchgate.net This continuous refinement has established rhodamine-based dyes as indispensable tools for visualizing living systems. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWMQJEYUIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-29-6 | |
| Record name | Lissamine Rhodamine B sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lissamine rhodamine B sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications of Sulforhodamine B Acid Chloride in Advanced Cellular and Molecular Research
High-Resolution Fluorescent Imaging and Cellular Visualization
Sulforhodamine B acid chloride is widely utilized as a fluorescent label, forming stable conjugates with proteins, which facilitates their visualization in various biological contexts. While it is a staple in conventional fluorescence microscopy, its application in super-resolution techniques is not extensively documented in current research literature. Its primary utility lies in providing clear and bright fluorescent signals for standard imaging protocols.
The core function of this compound in cellular research is its capacity to act as a fluorescent label for intracellular proteins and other biomolecules. glpbio.com The acid chloride group of the molecule readily reacts with primary and secondary amines, such as those found on the lysine (B10760008) residues of proteins, to form stable sulfonamide bonds. This covalent linkage ensures that the fluorescent tag remains attached to the target molecule, allowing for prolonged and accurate tracking and visualization.
Once conjugated to proteins, this compound-labeled molecules can be readily visualized using fluorescence microscopy. The dye exhibits a maximum absorbance around 565 nm and a maximum fluorescence emission at approximately 586 nm, placing it in the orange-red region of the visible spectrum. This spectral property makes it compatible with common excitation sources and filter sets used in fluorescence microscopy.
In flow cytometry, this compound-labeled antibodies or other protein probes can be used to identify and quantify specific cell populations based on the expression of target proteins. The bright and stable fluorescence of the dye allows for clear discrimination between labeled and unlabeled cells.
| Property | Value |
| Maximum Absorbance (λmax) | ~565 nm |
| Maximum Emission (λem) | ~586 nm |
| Molecular Weight | 577.11 g/mol |
| Chemical Formula | C₂₇H₂₉ClN₂O₆S₂ |
Beyond general protein labeling, this compound has been employed to visualize specific cellular components and dynamic processes. Its use as a membrane-impermeable polar tracer allows for the study of cell morphology and neuronal cell-cell communication. biotium.com
While the Sulforhodamine B (SRB) assay is a well-established method for staining total cellular protein in fixed, cultured cells for cytotoxicity and cell proliferation studies, its specific application in traditional histological staining of tissue sections is less commonly reported. creative-bioarray.com The principle of the SRB assay relies on the dye's ability to bind electrostatically to the basic amino acid residues of proteins under acidic conditions. creative-bioarray.com This property is leveraged to quantify total protein content as a proxy for cell number. nih.gov The standard SRB assay protocol involves fixing cells with trichloroacetic acid, staining with SRB, washing with acetic acid to remove unbound dye, and then solubilizing the bound dye for absorbance measurement. nih.gov
| SRB Assay Step | Purpose |
| Cell Fixation (e.g., with Trichloroacetic Acid) | To preserve cellular proteins for accurate dye binding. nih.gov |
| Staining with Sulforhodamine B | The dye binds to basic amino acid residues of proteins. |
| Washing (e.g., with Acetic Acid) | To remove unbound dye and reduce background signal. nih.gov |
| Solubilization (e.g., with Tris base) | To release the bound dye for quantification. nih.gov |
A significant application of Sulforhodamine B is in the quantitative analysis of the distribution of proteins between the nucleus and the cytoplasm. A retrospective method has been developed that utilizes restaining with Sulforhodamine B to enhance the multiplexing capability of imaging assays. nih.gov This technique allows for the precise localization and quantification of proteins, which is crucial for understanding cellular signaling pathways and functions.
In a study focusing on the nuclear translocation of Signal Transducer and Activator of Transcription 1 (STAT1), restaining with Sulforhodamine B as a whole-cell label improved the reliability of the protein distribution assay. nih.gov This method effectively increases the number of fluorescent channels available in an imaging platform, enabling the correlation of the cellular distributions of multiple proteins. nih.gov For instance, this approach was used to demonstrate a correlation between the nuclear:cytoplasmic distribution and expression levels of STAT3 and syndecan-1. nih.gov
| Research Finding | Significance |
| Sulforhodamine B restaining improves the reliability of protein distribution assays. nih.gov | Enhances the ability to quantify the movement of proteins between the nucleus and cytoplasm. |
| The method increases the multiplexing capability of imaging platforms. nih.gov | Allows for the simultaneous analysis of the distribution of multiple proteins. |
| Demonstrated a correlation between STAT3 and syndecan-1 distribution and expression. nih.gov | Provides new insights into the functional relationship between these two proteins. |
The scientific literature does not provide evidence for the direct application of this compound in the visualization of genomic interstrand cross-links (ICLs). Research in this area typically employs other specialized techniques and fluorescent probes. For example, methods have been developed that use antigen-tagged psoralens to create ICLs, which are then visualized through immunofluorescence with quantum dots or other fluorophores. nih.gov Other approaches for studying genomic ICLs include modifications of the comet assay and HPLC/Mass Spectrometry. nih.gov
Cellular and Subcellular Tracking and Morphological Studies
Sulforhodamine B is a highly water-soluble, membrane-impermeable fluorescent dye frequently employed as a polar tracer in biological studies. wikipedia.orgbiotium.com Its properties allow for detailed investigation of cell morphology and tracking. Researchers utilize SRB to backfill cells, providing a clear visualization of their structure. researchgate.net The dye is particularly effective for in vivo staining; for instance, when administered intravenously, it can cross the blood-brain barrier to preferentially stain astrocytes, enabling the study of these cells within the living brain using two-photon microscopy. nih.gov Furthermore, a retrospective method involving restaining cells with SRB can be used as a whole-cell label, enhancing the capability of multiparametric image analysis by allowing for the visualization of an additional fluorochrome. nih.gov
In the field of neuroscience, sulforhodamine B is a valuable tool for examining the intricate structures of neurons and the communication between them. biotium.com Its application as a polar tracer facilitates the detailed visualization of neuronal morphology. biotium.com The ability of SRB to stain glial cells like astrocytes in vivo is critical for understanding neuronal-glial-vascular communication, a key aspect of brain physiology. nih.gov Techniques such as single-cell electroporation can deliver dyes like SRB to individual neurons within intact tissues, enabling high-resolution in vivo imaging of neuronal structure, connectivity, and dynamic changes related to growth and plasticity. springernature.com
Quantitative Cell-Based Assays and Their Methodological Rigor
Beyond its use in imaging, sulforhodamine B is the cornerstone of a widely used quantitative method known as the Sulforhodamine B (SRB) assay. This colorimetric assay is a robust and reliable method for indirectly measuring cell density and is commonly employed to assess cell viability, cytotoxicity, and proliferation. wisdomlib.orgcreative-bioarray.com
The SRB assay provides an accurate determination of cellular biomass by quantifying the total protein content of cultured cells. springernature.comnih.gov The fundamental principle of the assay relies on the ability of the bright pink aminoxanthene SRB dye to form an electrostatic complex with basic amino acid residues of proteins under moderately acidic conditions. creative-bioarray.comcreative-bioarray.com The amount of dye that binds is stoichiometric and therefore directly proportional to the total cellular protein mass. creative-bioarray.com The standard procedure involves fixing the cells with trichloroacetic acid, staining with the SRB solution, washing away unbound dye with acetic acid, and finally, solubilizing the protein-bound dye with a basic solution (e.g., 10 mM Tris base). creative-bioarray.comspringernature.com The absorbance of the solubilized dye is then measured spectrophotometrically, providing a proxy for the total cell number. creative-bioarray.com
The SRB assay is exceptionally well-suited for large-scale drug-screening applications due to its efficiency, low cost, and high reproducibility. springernature.comnih.govcreative-bioarray.com The procedure uses inexpensive reagents and simple equipment, and it has been successfully optimized for high-throughput screening (HTS) in 96-well and 384-well microtiter plate formats. nih.govnih.gov The use of a 384-well format significantly increases the number of compounds that can be tested simultaneously. nih.gov
Key methodological optimizations have been introduced to enhance its rigor for HTS. For instance, incorporating an aspiration step to remove the culture medium before cell fixation has been shown to improve the assay's performance by increasing the signal-to-noise ratio, improving linearity across a range of cell densities, and lowering the coefficient of variation between replicate wells. nih.gov The assay's stable and non-destructive colorimetric endpoint is another significant advantage for large-scale, automated screening protocols. creative-bioarray.com
A primary application of the SRB assay is the in vitro screening of compounds for cytotoxic or cytostatic effects, making it a cornerstone of preclinical drug discovery, particularly in oncology. creative-bioarray.comnih.govglpbio.com The assay is widely used to determine the antiproliferative activity of novel chemotherapeutic agents and small molecules against various cancer cell lines. taylorandfrancis.com For example, the SRB assay has been used to assess the efficacy of the AXL kinase inhibitor, AB-329, in triple-negative breast cancer (TNBC) cell lines. The results demonstrated that the drug's inhibitory effect was dependent on the expression level of the AXL protein. mdpi.com
| Cell Line | Subtype | AXL Expression | IC₅₀ (µM) |
|---|---|---|---|
| SUM149 | Human TNBC | Positive | > 5 |
| HCC1937 | Human TNBC | Positive | > 5 |
| 4T1 | Murine TNBC | Positive | > 5 |
| E0771-LMB | Murine TNBC | Positive | > 5 |
| HCC2185 | Human TNBC | Negative | No Significant Activity |
| CAL51 | Human TNBC | Negative | No Significant Activity |
The SRB assay is also a powerful tool for functional genomics, enabling researchers to assess how changes in gene expression impact cell proliferation and survival. glpbio.comresearchgate.netnih.gov It is frequently used to study the effects of gene knockdown (e.g., via RNAi), gene overexpression, or the introduction of microRNAs (miRNAs) on cellular growth rates. nih.gov For instance, the assay has been optimized to screen for miRNAs that possess tumor-suppressive properties by measuring their impact on the proliferation of lung cancer cells. nih.gov The aforementioned study on the AXL inhibitor AB-329 also serves as an example, where the SRB assay effectively correlated the expression of a specific gene (AXL) with the cytotoxic response to a targeted therapeutic, thereby linking gene expression to a functional cellular outcome. mdpi.com
Comparative Analysis with Established Cell Viability and Cytotoxicity Assays
The sulforhodamine B (SRB) assay, which relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions, has become a widely adopted method for assessing cell density and evaluating cytotoxicity in pharmacological and toxicological studies. springernature.com Its performance and utility are best understood through comparison with other established assays, each with distinct principles, advantages, and limitations.
The Neutral Red Uptake (NRU) assay is a cell viability assay based on the uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells. Comparative studies have shown that while both the SRB and NRU assays are effective for cytotoxicity testing, the SRB assay often demonstrates higher sensitivity.
The clonogenic assay (CA) is considered the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents, particularly in radiation research. It directly assesses a cell's ability to proliferate and form a colony. However, it is a laborious and time-consuming method. The SRB assay has been investigated as a high-throughput alternative, especially in the context of chemoradiation studies.
Research comparing the SRB assay with the CA for radiosensitivity testing has demonstrated a strong correlation between the two methods, particularly for cell lines with moderate radiosensitivity. nih.gov
Dose-Response Similarity : Studies using lung cancer (A549, H292) and breast cancer (MCF-7) cell lines found that the dose-response curves obtained with the SRB assay were very similar to those from the CA for radiation doses up to 6 Gray (Gy). nih.govrsc.org
Radiosensitivity Parameters : Key radiosensitivity parameters, such as the surviving fraction at 2 Gy (SF2) and the linear-quadratic model parameters (α and β), did not show significant differences between the two assays for these cell lines. rsc.org
Chemosensitization : When investigating the combination of the radiosensitizing agent gemcitabine (B846) with radiation, both assays clearly demonstrated a radiosensitizing effect. The dose-enhancement factors calculated from both the SRB assay and the CA were remarkably similar. rsc.org
These findings validate the SRB assay as a reliable and practical alternative to the more traditional and labor-intensive clonogenic assay for in vitro research on chemotherapy and radiotherapy interactions. nih.gov
Table 1: Comparison of Dose-Enhancement Factors (DEF) in Chemoradiation Studies
| Cell Line | Assay Method | Dose-Enhancement Factor (DEF) |
|---|---|---|
| A549 (Lung Cancer) | SRB Assay | 1.80 |
| A549 (Lung Cancer) | Clonogenic Assay | 1.76 |
| H292 (Lung Cancer) | SRB Assay | 1.52 |
| H292 (Lung Cancer) | Clonogenic Assay | 1.41 |
Tetrazolium reduction assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to measure cellular metabolic activity as an indicator of cell viability. These assays rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The SRB assay, which measures total protein content, offers several distinct advantages and avoids some of the limitations inherent in metabolic-based assays like MTT.
Key advantages of the SRB assay over the MTT assay include:
Better Linearity and Sensitivity : The SRB assay generally provides better linearity with cell number and exhibits higher sensitivity. creative-bioarray.comnih.gov Absorbance values in the SRB assay can be 2-3 times higher than in the MTT assay for the same number of cells, with lower variation. nih.gov
Independence from Metabolic State : The SRB assay measures total protein mass, making it independent of the metabolic activity of the cells, which can be altered by experimental conditions or specific drugs without causing cell death. Tetrazolium reduction can be affected by the physiological state of the mitochondria, potentially leading to misleading results.
Stability of Endpoint : The colored product in the SRB assay is stable, and stained plates can be stored for extended periods before reading. nih.gov In contrast, the formazan crystals in the MTT assay are not stable and require a solubilization step before measurement.
Procedural Simplicity and Safety : The SRB assay protocol is simpler and does not involve the use of volatile solvents like DMSO for solubilization, which is required in the MTT assay.
Staining of Lysed Cells : The SRB assay can stain recently lysed cells, whereas the MTT assay cannot, as it requires metabolic activity. However, cell debris is not stained by SRB, so drug sensitivity data are not affected. creative-bioarray.com
Conversely, a limitation of the SRB assay is that it does not distinguish between viable and non-viable cells if the non-viable cells have not yet detached or lost their protein content. However, for cytotoxicity screening where cell death leads to a reduction in total cell number, this is less of a concern.
Table 2: Feature Comparison of SRB and MTT Assays
| Feature | Sulforhodamine B (SRB) Assay | Tetrazolium (MTT) Assay |
|---|---|---|
| Principle | Measures total cellular protein content | Measures mitochondrial dehydrogenase activity |
| Linearity with Cell Number | High | Lower, especially at high cell densities nih.gov |
| Sensitivity | Higher | Lower |
| Endpoint Stability | Stable; plates can be stored nih.gov | Unstable; requires immediate reading after solubilization |
| Dependency on Cell Metabolism | No | Yes |
| Procedural Steps | Fixation, staining, washing, solubilization | Incubation with MTT, solubilization of formazan |
Tandem Assay Systems: Synergistic Approaches with Resazurin/Sulforhodamine B Combinations
To gain a more comprehensive understanding of cellular health, researchers have developed tandem assay systems that combine different measurement principles. A powerful synergistic approach involves the sequential use of the Resazurin and Sulforhodamine B assays on the same cell sample. researchgate.netcore.ac.uk This dual assay provides complementary information by measuring two distinct cellular parameters: metabolic activity and total cell mass.
The tandem protocol first involves the Resazurin assay. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink product, resorufin. researchgate.net The fluorescence intensity is proportional to the number of viable, metabolically active cells. Following the non-lytic Resazurin measurement, the same cells can be fixed, and the SRB assay is performed to quantify the total protein mass, which correlates with the total cell number. researchgate.netcore.ac.uk
The advantages of this tandem approach are significant:
Comprehensive Data : It provides two distinct but complementary endpoints from the same sample, offering a more robust assessment of cytotoxicity. A compound could, for example, inhibit metabolic activity without immediately reducing cell mass, a distinction this tandem assay can capture.
Reduced Variability : By performing both assays on the same cell sample, the method eliminates variability associated with cell seeding and differences in external conditions that can occur when running parallel assays on separate plates. researchgate.netcore.ac.uk
Increased Efficiency : The tandem system reduces the amount of cells, test compounds, and reagents required, while also saving time compared to conducting separate assays. researchgate.net This results in a more confident prediction of the toxic thresholds for the compounds being tested. core.ac.uk
This innovative and highly reproducible method provides a more informative assessment of cell viability by integrating measures of both metabolic function and cell mass, making it a valuable tool for preclinical screening of chemical compounds. researchgate.net
Methodological Considerations and Optimization in Sulforhodamine B Acid Chloride Based Research
Comprehensive Assay Protocol Development and Standardization
The SRB assay is a colorimetric method used to determine cell viability and biomass by measuring the total protein content. glpbio.comunl.edu It relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions. unl.eduresearchgate.netresearchgate.net The bound dye is then solubilized under basic conditions, and the absorbance is measured, which is proportional to the total cellular protein content. glpbio.comresearchgate.netresearchgate.net The entire process can be broken down into four main stages: treatment preparation, cell incubation, cell fixation and SRB staining, and absorbance measurement. glpbio.comnih.govnih.gov
Successful and consistent results in the SRB assay are fundamentally linked to the proper preparation of reagents and standardized incubation conditions. All kit components should be equilibrated to room temperature before use, and reagents from different batches should not be mixed. researchgate.net
Reagent Preparation:
Sulforhodamine B (SRB) Solution: Typically, a 0.04% to 0.4% (wt/vol) SRB solution in 1% (vol/vol) acetic acid is used. glpbio.com The SRB dye is dissolved in the acetic acid solution and should be stored in a dark amber bottle at room temperature. biotium.com It is important to protect the SRB solution from light. researchgate.net
Fixation Solution: A cold 10% to 50% (wt/vol) trichloroacetic acid (TCA) solution is commonly used for cell fixation. glpbio.comunl.edunih.gov
Washing Solution: A 1% (vol/vol) acetic acid solution is used to remove unbound SRB dye. nih.gov
Solubilization Solution: A 10 mM Tris base solution (pH 10.5) is used to dissolve the protein-bound SRB dye before absorbance measurement. researchgate.net
Incubation Conditions:
The incubation time for cells with test compounds can vary depending on the cell type and the specific experimental goals, with a common duration being 72 hours. researchgate.netresearchgate.net It is crucial to determine the optimal cell seeding density to ensure that the cells are in the logarithmic growth phase during the experiment. biotium.com Untreated and vehicle-treated controls should be included in every assay plate. researchgate.net
| Reagent | Typical Concentration | Preparation Notes | Storage |
|---|---|---|---|
| Sulforhodamine B (SRB) Solution | 0.04% - 0.4% (wt/vol) in 1% acetic acid | Protect from light. | Room temperature, in a dark bottle. |
| Fixation Solution (TCA) | 10% - 50% (wt/vol) | Prepare fresh and keep cold. | 4°C. |
| Washing Solution | 1% (vol/vol) acetic acid | - | Room temperature. |
| Solubilization Solution | 10 mM Tris base (pH 10.5) | - | Room temperature. |
Proper cell fixation and staining are critical for the accuracy of the SRB assay. unl.edu Inadequate fixation can lead to variability in staining intensity. unl.edu
Cell Fixation:
After the desired incubation period with the test compound, the cell culture medium is typically removed. Some protocols suggest that for adherent cells, the medium can be left in the wells, and the cold TCA solution is gently added on top. researchgate.netbiotium.com However, an optimized method suggests that aspirating the growth medium prior to fixation can improve the coefficient of variation, linearity, and signal-to-noise ratio of the assay. researchgate.net
Cold 10% to 50% TCA is added to each well to fix the cells. glpbio.comunl.edunih.gov
The plates are then incubated at 4°C for at least one hour. unl.edu It is important not to mix the plates during this step to avoid cell detachment. glpbio.com
Staining:
Following fixation, the TCA solution is removed, and the plates are washed multiple times with water or 1% acetic acid to remove the fixative and excess serum proteins. unl.edubiotium.com The plates should be allowed to air-dry completely. unl.edu Dried plates can be stored at room temperature for an extended period if necessary. researchgate.net
The SRB staining solution is then added to each well, ensuring it makes direct contact with the bottom of the well. glpbio.com
The plates are incubated at room temperature for approximately 30 minutes. unl.edu
After incubation, the unbound SRB dye is removed by washing the plates multiple times with 1% acetic acid. unl.edu Thorough washing is crucial to minimize background noise. unl.edu
The plates are then air-dried completely. unl.edu
The final step of the SRB assay involves solubilizing the bound dye and measuring the absorbance to quantify the cellular protein content.
Absorbance Measurement:
A suitable solubilization solution, typically 100-200 μL of 10 mM Tris base, is added to each well to dissolve the protein-bound SRB dye. unl.edu
The plates are then shaken on an orbital shaker for about 10 minutes to ensure complete solubilization of the dye. researchgate.net
The absorbance is measured using a microplate reader at a wavelength between 510 nm and 565 nm. nih.govnih.gov A reference wavelength of 690 nm can also be used to subtract background absorbance. researchgate.netbiotium.com If the optical density (OD) is too high (e.g., >1.8 or >3.5), a suboptimal wavelength (e.g., 490-530 nm) may be used to bring the readings within the linear range of the instrument. researchgate.netbiotium.com
Data Interpretation:
The absorbance values are directly proportional to the total protein content, which in turn correlates with the cell number. researchgate.net The results are typically compared to the negative control (untreated or vehicle-treated cells), which is considered 100% cell viability. wikipedia.org The percentage of cell growth or inhibition is calculated based on the absorbance of the sample relative to the control. wikipedia.org It is important to subtract the background absorbance from all wells before analysis. researchgate.net For dose-response experiments, the IC50 value (the concentration of a drug that inhibits a biological process by 50%) can be determined. wikipedia.org To ensure the validity of the results, it is recommended to perform a cell number titration experiment to determine the linear dynamic range of the assay for the specific cell line being used, as OD values greater than 2 are generally not within the linear range. glpbio.com
| Parameter | Recommendation | Rationale |
|---|---|---|
| Primary Wavelength | 510 - 565 nm | Optimal absorbance for SRB dye. nih.govnih.gov |
| Reference Wavelength | 690 nm | Correction for background absorbance. researchgate.netbiotium.com |
| Linear Range | Typically OD < 2.0 | Ensures accurate quantification. glpbio.com |
| Controls | Untreated and vehicle-treated cells | Provides a baseline for 100% viability. researchgate.net |
Factors Influencing Assay Performance and Reliability
The SRB assay is known for its reliability and reproducibility. edinst.com However, several factors can influence its performance. Inadequate fixation, inconsistent staining conditions, and insufficient washing can all introduce variability and affect the accuracy of the results. unl.edu It is also important to ensure that the cell seeding density is optimized to maintain cells in a logarithmic growth phase. biotium.com
A significant advantage of the SRB assay is that it does not depend on the metabolic activity of the cells, which makes it less susceptible to interference from test compounds compared to assays like the MTT assay. glpbio.comresearchgate.net The MTT assay can be affected by compounds that interfere with the conversion of the dye to formazan (B1609692) crystals. edinst.com In contrast, studies have shown no interference with the SRB assay by certain glycolysis inhibitors. edinst.com
While the SRB assay is robust, potential interference can arise from colored test compounds that absorb light in the same range as SRB. To mitigate this, it is essential to include proper controls, such as wells containing the test compound in cell-free medium, to measure and subtract any background absorbance. sigmaaldrich.com Additionally, detergents in large quantities have been reported to interfere with the assay, but this can be managed with appropriate controls.
Strategies for Enhancing Fluorescent Signal and Conjugate Stability in Experimental Systems
While the SRB assay is primarily a colorimetric method, sulforhodamine B is a fluorescent dye. dntb.gov.ua Enhancing its fluorescent signal and the stability of its conjugates can be beneficial in other applications.
The fluorescence of sulforhodamine B is relatively stable and does not show pH-dependent changes in absorption or fluorescence between pH 4.0 and 10.0. unl.edu However, factors such as temperature can affect fluorescence intensity through dynamic quenching. edinst.com
For conjugates of sulforhodamine B acid chloride, the stability of the resulting sulfonamides is a key advantage. Once formed, these sulfonamide bonds are extremely stable. sigmaaldrich.com The stability of sulforhodamine B conjugates in buffer or serum is generally good between pH 7 and 8. nih.gov However, the commercially available sulforhodamine sulfonyl chlorides can contain two isomers, and conjugates of these isomers may have different properties. One isomer can undergo ring-closure to a colorless, non-fluorescent sultam. nih.gov Therefore, using a purified single isomer can improve the stability and consistency of the fluorescent signal. nih.gov
Strategies to enhance the fluorescent signal can include optimizing the conjugation chemistry to ensure a high labeling efficiency and choosing appropriate buffer conditions to maintain the stability of the conjugate. The use of spacers between the sulforhodamine B molecule and the target molecule can also influence the properties of the conjugate. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for conjugating Sulforhodamine B acid chloride to amine-containing biomolecules?
- Methodological Answer : The conjugation requires pH 8.5–9.0 (e.g., using 0.1 M sodium bicarbonate buffer) to ensure primary amine reactivity. Use a 10:1 molar ratio (dye:biomolecule) to minimize over-labeling. Incubate at 4°C for 4–6 hours, followed by purification via gel filtration or dialysis to remove unreacted dye .
- Critical Parameters :
- Avoid Tris-based buffers (competitive amines).
- Monitor reaction efficiency using UV-Vis spectroscopy (λmax ~560 nm) .
Q. How should this compound be stored to maintain stability?
- Store lyophilized powder at -20°C in anhydrous conditions. For working solutions, prepare in dry DMSO or DMF and use immediately. Prolonged exposure to moisture hydrolyzes the acid chloride group, reducing reactivity .
Q. What is the standard protocol for quantifying cell density using Sulforhodamine B (SRB) assays?
- Steps :
Fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
Stain with 0.4% SRB in 1% acetic acid for 30 minutes.
Wash unbound dye with 1% acetic acid.
Dissolve protein-bound dye in 10 mM Tris base (pH 10.5).
Measure absorbance at 565 nm .
- Validation : Include controls (untreated cells, blanks) and normalize data to cell count or protein content .
Advanced Research Questions
Q. How can spectral overlap with this compound be minimized in multicolor fluorescence experiments?
- Strategy : Use narrow-bandpass filters or spectral unmixing. The dye emits at ~580 nm (λex 560 nm), so avoid overlap with Cy3 (λem 570 nm) or Alexa Fluor 555 (λem 565 nm). For multiplexing, pair with far-red dyes (e.g., Alexa Fluor 647, λem 668 nm) .
- Validation : Perform single-stain controls and compensation matrices in flow cytometry .
Q. What are common pitfalls in interpreting SRB assay data, and how can they be resolved?
- Pitfalls :
- Non-linear signal at high cell densities: Optimize cell seeding density (e.g., 1,000–10,000 cells/well for 96-well plates).
- Precipitation of unbound dye: Increase acetic acid washes post-staining.
Q. How do impurities in this compound affect conjugation efficiency, and how can they be detected?
- Detection : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA). Hydrolysis byproducts (e.g., sulfonic acid derivatives) elute earlier than the intact dye.
- Mitigation : Purify batches via flash chromatography or purchase ≥95% purity grades. Verify reactivity using a model amine (e.g., glycine) in a pilot reaction .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing dose-response data in SRB-based cytotoxicity studies?
- Use non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Apply outlier tests (Grubbs’ test) and report 95% confidence intervals. Normalize data to untreated controls .
Q. How can fluorescence quenching be addressed when using this compound in live-cell imaging?
- Solutions :
- Reduce illumination intensity and exposure time to minimize photobleaching.
- Use antifade reagents (e.g., ProLong Diamond) for fixed cells.
- For live cells, confirm dye stability via time-lapse imaging controls .
Safety & Compliance
Q. What personal protective equipment (PPE) is mandatory when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
